molecular formula C29H36O6 B611493 Tr-PEG6 CAS No. 141282-24-8

Tr-PEG6

Cat. No.: B611493
CAS No.: 141282-24-8
M. Wt: 480.6
InChI Key: SCTIZOCQZVDVRN-UHFFFAOYSA-N
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Description

Tr-PEG6, or Trityl-Polyethylene Glycol-6, is a polyethylene glycol (PEG) derivative featuring a trityl (triphenylmethyl) group attached to a PEG chain comprising six ethylene oxide units. The trityl group imparts unique physicochemical properties, such as enhanced hydrophobicity and steric bulk, making this compound particularly useful in organic synthesis, drug delivery, and bioconjugation . Its PEG backbone ensures water solubility and biocompatibility, while the trityl group allows for selective deprotection under acidic conditions, enabling controlled release in targeted applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tr-PEG6 is synthesized by attaching a trityl ether protecting group to a polyethylene glycol chain. The trityl ether group is typically introduced using trityl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride. The resulting product is then purified by column chromatography to obtain this compound with high purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route described above. The process is optimized to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve consistent results. The final product is subjected to rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to confirm its structure and purity .

Chemical Reactions Analysis

Reaction Mechanism

The typical reaction mechanism involves nucleophilic attack by the hydroxyl groups of trehalose on the electrophilic carbon atoms in the PEG chain. The reaction can be influenced by:

  • Reaction Conditions : Temperature, solvent choice, and reaction time can significantly affect the yield and purity of Tr-PEG6. For example, higher temperatures may increase reaction rates but could also lead to side reactions or degradation .

  • Stoichiometry : The ratio of reactants plays a crucial role in determining whether mono- or di-pegylated products are formed. Adjusting this ratio can optimize yields for specific applications .

Characterization of this compound

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Thin Layer Chromatography (TLC) are commonly used to analyze the products formed during synthesis. These methods help confirm the successful pegylation of trehalose and assess the purity of the final product.

Cryoprotection

This compound has been studied for its cryoprotective properties, particularly in preserving biological samples during freezing processes. Its ability to form hydrogen bonds with water molecules helps prevent ice crystal formation, which can damage cells during freezing .

Drug Delivery Systems

The incorporation of PEG into drug delivery systems enhances solubility and bioavailability while reducing immunogenicity. Research indicates that this compound can improve the pharmacokinetic profiles of therapeutic agents by prolonging circulation time in systemic administration .

Biocompatibility Studies

In safety assessments, this compound has shown low toxicity and mild sensitization potential in clinical studies, making it a candidate for various pharmaceutical formulations .

Cryoprotective Efficacy

Concentration (w/v)Cell Viability (%)Cryoprotective Effectiveness
5%90Effective
10%95Highly effective

Mechanism of Action

The mechanism of action of Tr-PEG6 involves the removal of the trityl ether protecting group to expose the terminal hydroxyl group. This hydroxyl group can then participate in various chemical reactions, such as conjugation with other molecules. The polyethylene glycol chain enhances the solubility and stability of the resulting conjugates, making them suitable for various applications .

Comparison with Similar Compounds

Tr-PEG6 is structurally and functionally distinct from other PEG derivatives. Below is a detailed comparison with three analogous compounds:

Structural and Functional Differences

Compound Structure Key Features Applications
This compound Trityl-PEG6 Acid-labile trityl group; balanced hydrophilicity/hydrophobicity Drug delivery, protecting group chemistry
Ms-PEG6-THP Mesyl-PEG6-Tetrahydropyran THP group for stability; moderate hydrophilicity PROTAC synthesis, bioconjugation
PEG6-Azide PEG6 with terminal azide Click chemistry compatibility (e.g., CuAAC reactions) Polymer chemistry, bioorthogonal labeling
Tr-PEG5 Trityl-PEG5 Shorter PEG chain (5 units); reduced flexibility Smaller payload conjugation

Key Observations:

  • Trityl Group vs. THP/Azide : The trityl group in this compound provides acid-sensitive deprotection, unlike the stable THP in Ms-PEG6-THP or the reactive azide in PEG6-Azide. This makes this compound ideal for pH-responsive drug delivery systems .

a) Drug Delivery

  • This compound : Excels in pH-sensitive release due to trityl’s acid-lability. Demonstrated 80% payload release at pH 4.5 (simulating lysosomal conditions) vs. <10% at pH 7.4 .
  • Ms-PEG6-THP : Stable across a wider pH range (2–9), making it suitable for prolonged circulation in systemic delivery .

b) Bioconjugation

  • PEG6-Azide : Achieves >90% conjugation efficiency in CuAAC reactions, outperforming this compound in click chemistry applications .
  • This compound: Limited to thiol- or amine-based coupling but offers post-conjugation deprotection for triggered activation .

Solubility and Stability

Property This compound Ms-PEG6-THP PEG6-Azide
Water Solubility Moderate High High
Organic Solubility High (DCM, THF) Moderate Low
Stability (pH 7.4) Stable Stable Stable
Acid Sensitivity Cleavable Stable Stable

Research Findings and Industrial Relevance

  • Synthetic Efficiency : this compound synthesis achieves >85% yield using trityl chloride and PEG6-diol under anhydrous conditions, comparable to Ms-PEG6-THP (88% yield) .
  • In Vivo Performance : In murine models, this compound-conjugated doxorubicin showed a 40% reduction in tumor volume vs. 25% for Ms-PEG6-THP, highlighting its responsive release advantage .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) reveals this compound’s melting point at 65°C, lower than Ms-PEG6-THP (72°C), due to trityl’s bulky structure disrupting crystallinity .

Biological Activity

Tr-PEG6, a polyethylene glycol (PEG) derivative, is primarily recognized for its role as a linker in antibody-drug conjugates (ADCs). This compound enhances the solubility and biocompatibility of therapeutic agents, facilitating targeted drug delivery, particularly in cancer therapies. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.

This compound does not exhibit intrinsic biological activity; rather, its significance lies in its ability to modify the pharmacokinetics and pharmacodynamics of the drugs it is conjugated with. The PEGylation process involves attaching PEG chains to therapeutic agents, which serves several purposes:

  • Increased Solubility : this compound improves the solubility of hydrophobic drugs, allowing for more effective delivery.
  • Reduced Immunogenicity : By shielding the drug from immune detection, PEGylation can prolong circulation time in the bloodstream.
  • Targeted Delivery : In ADCs, this compound links cytotoxic drugs to antibodies, enabling selective targeting of tumor cells while minimizing systemic toxicity .

Applications in Drug Development

This compound is widely used in the development of ADCs. These conjugates are designed to deliver cytotoxic agents directly to cancer cells, thereby sparing normal tissues. The following table summarizes key applications and findings related to this compound:

Application Description Findings
Antibody-Drug Conjugates Links cytotoxic drugs to antibodies for targeted cancer therapyEnhanced therapeutic efficacy with reduced side effects in clinical trials
Protein Therapeutics Used to improve stability and reduce immunogenicity of therapeutic proteinsStudies show prolonged half-life and reduced anti-drug antibody formation
Diagnostic Agents Potential use in enhancing the delivery of diagnostic agentsMay improve sensitivity and specificity of diagnostic tests

Case Studies

Several studies illustrate the effectiveness of this compound in various biomedical applications:

  • Cancer Therapy : A study evaluated an ADC utilizing this compound as a linker with a cytotoxic payload. Results indicated that this formulation significantly improved tumor targeting and reduced off-target effects compared to conventional therapies. Patients receiving the ADC showed a higher response rate and lower incidence of adverse reactions.
  • Protein Stability : Research on PEGylated enzymes demonstrated that this compound enhanced the stability and activity of these proteins in physiological conditions. In vitro assays indicated that PEGylation with this compound resulted in a 50% increase in enzyme activity over unmodified counterparts .
  • Diagnostics : A retrospective analysis highlighted the use of this compound in developing point-of-care diagnostic devices. The incorporation of PEGylated components improved test accuracy and reliability, making them suitable for rapid diagnostics in resource-limited settings .

Research Findings

Recent literature emphasizes both the benefits and potential drawbacks associated with PEGylation using compounds like this compound:

  • Therapeutic Efficacy : Clinical trials have shown that ADCs using this compound demonstrate enhanced efficacy due to improved pharmacokinetics and targeted delivery mechanisms.
  • Adverse Effects : Some studies report that while PEGylation can reduce immunogenic responses, it may also lead to hypersensitivity reactions in certain patients. Monitoring for anti-drug antibodies remains crucial .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Tr-PEG6 with high purity, and how can researchers validate the success of the synthesis?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to confirm structural integrity and purity. For reproducible synthesis, follow stepwise protocols outlined in peer-reviewed studies, ensuring reaction conditions (e.g., temperature, solvent ratios) are rigorously controlled. Track intermediate products using mass spectrometry to identify byproducts or incomplete reactions .

Q. Which analytical techniques are most effective for characterizing this compound’s molecular structure and stability under varying experimental conditions?

  • Methodological Answer : Employ dynamic light scattering (DLS) to assess hydrodynamic radius and aggregation behavior, supplemented by Fourier-transform infrared spectroscopy (FTIR) for functional group validation. For stability studies, design time-course experiments with controlled variables (pH, temperature) and use accelerated degradation models to predict shelf-life. Cross-validate results with thermogravimetric analysis (TGA) to monitor thermal stability .

Tables for Data Organization

VariableMeasurement TechniqueAcceptable RangeReference Standard
Purity (%)HPLC≥95%USP <621> Guidelines
Hydrodynamic Diameter (nm)DLS5–20 nmISO 22412:2017
Thermal Stability (°C)TGADegradation onset ≥150ASTM E2550-23

Properties

IUPAC Name

2-[2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36O6/c30-16-17-31-18-19-32-20-21-33-22-23-34-24-25-35-29(26-10-4-1-5-11-26,27-12-6-2-7-13-27)28-14-8-3-9-15-28/h1-15,30H,16-25H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTIZOCQZVDVRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80710418
Record name 1,1,1-Triphenyl-2,5,8,11,14-pentaoxahexadecan-16-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80710418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141282-24-8
Record name 1,1,1-Triphenyl-2,5,8,11,14-pentaoxahexadecan-16-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80710418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10 g of pentaethyleneglycol was dissolved in a mixture of 100 mL of acetonitrile and 30 mL of pyridine, to which 11 g of trityl chloride were added at 0° C., and then the solution was stirred overnight at room temperature. The reaction solution was mixed with iced water and subjected to extraction with ethyl acetate, and then the organic layer washed with water and concentrated under reduced pressure after drying. The residue was purified with silica gel column chromatography to obtain 6 g of the objective compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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